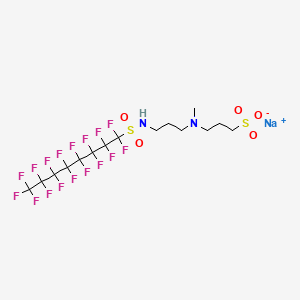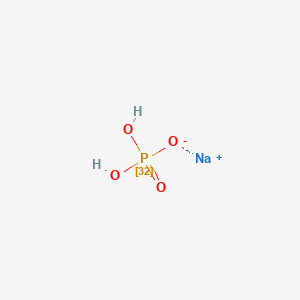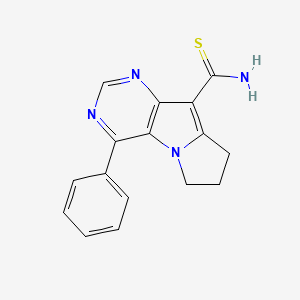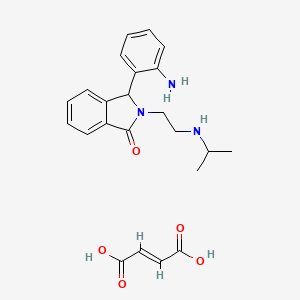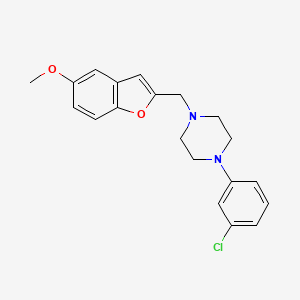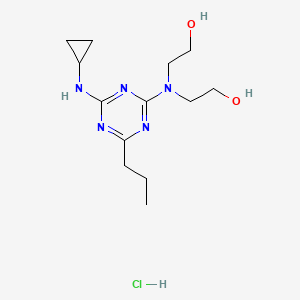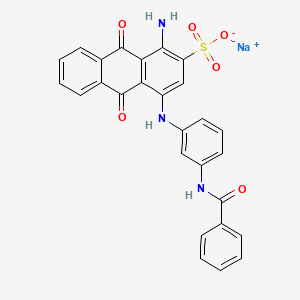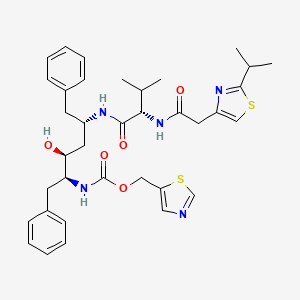
Carbamic acid, (2-hydroxy-4-((3-methyl-2-(((2-(1-methylethyl)-4-thiazolyl)acetyl)amino)-1-oxobutyl)amino)-5-phenyl-1-(phenylmethyl)pentyl)-, 5-thiazolylmethyl ester, (1S-(1R*,2R*,4R*(R*)))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-hydroxy-4-((3-methyl-2-(((2-(1-methylethyl)-4-thiazolyl)acetyl)amino)-1-oxobutyl)amino)-5-phenyl-1-(phenylmethyl)pentyl)-, 5-thiazolylmethyl ester, (1S-(1R*,2R*,4R*(R*)))- is a complex organic compound with a unique structure that includes multiple functional groups such as carbamic acid, thiazole, and phenyl groups
Métodos De Preparación
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the carbamic acid group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural features Similar compounds include other carbamic acid derivatives and thiazole-containing molecules
Propiedades
Número CAS |
165315-23-1 |
|---|---|
Fórmula molecular |
C36H45N5O5S2 |
Peso molecular |
691.9 g/mol |
Nombre IUPAC |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[2-(2-propan-2-yl-1,3-thiazol-4-yl)acetyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C36H45N5O5S2/c1-23(2)33(41-32(43)18-28-21-47-35(39-28)24(3)4)34(44)38-27(15-25-11-7-5-8-12-25)17-31(42)30(16-26-13-9-6-10-14-26)40-36(45)46-20-29-19-37-22-48-29/h5-14,19,21-24,27,30-31,33,42H,15-18,20H2,1-4H3,(H,38,44)(H,40,45)(H,41,43)/t27-,30-,31-,33-/m0/s1 |
Clave InChI |
LCUVJTNVNMLLCZ-UDRKEFQJSA-N |
SMILES isomérico |
CC(C)C1=NC(=CS1)CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
SMILES canónico |
CC(C)C1=NC(=CS1)CC(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


